molecular formula C9H14N2O2S B13305858 N-Ethyl-2,4-dimethylpyridine-3-sulfonamide

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide

Cat. No.: B13305858
M. Wt: 214.29 g/mol
InChI Key: CRTPADMHVSQDAU-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide typically involves the reaction of 2,4-dimethylpyridine with ethylamine and a sulfonating agent. One common method is the reaction of 2,4-dimethylpyridine with ethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid or p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Ethyl-2,4-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-2,4-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

  • N-Methyl-2,4-dimethylpyridine-3-sulfonamide
  • N-Propyl-2,4-dimethylpyridine-3-sulfonamide
  • N-Butyl-2,4-dimethylpyridine-3-sulfonamide

Comparison: N-Ethyl-2,4-dimethylpyridine-3-sulfonamide is unique due to its specific ethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-ethyl-2,4-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-4-11-14(12,13)9-7(2)5-6-10-8(9)3/h5-6,11H,4H2,1-3H3

InChI Key

CRTPADMHVSQDAU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CN=C1C)C

Origin of Product

United States

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